2-amino-N-(4-ethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(4-ethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-2-15-6-12-18(13-7-15)27-24(30)20-19-5-3-4-14-28(19)22(21(20)26)23(29)16-8-10-17(25)11-9-16/h3-14H,2,26H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBIEWFDOWYVJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-ethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. This step often requires a catalyst such as palladium and is conducted under inert atmosphere conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a nucleophilic substitution reaction, where the amino group of the indolizine core reacts with 4-ethylphenyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amino group at position 2 of the indolizine core participates in nucleophilic substitution reactions.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Acylation | Acetic anhydride, pyridine, 80°C | 2-Acetamido derivative | |
| Sulfonylation | Tosyl chloride, DCM, base | 2-Tosylamido derivative | |
| Alkylation | Alkyl halides, DMF, K₂CO₃ | N-Alkylated indolizine analogs |
Key Findings :
-
Acylation reactions proceed efficiently under mild conditions due to the amino group’s high nucleophilicity.
-
Steric hindrance from the 4-ethylphenyl group may slow alkylation kinetics compared to less bulky analogs.
Oxidation Reactions
The indolizine core and substituents undergo oxidation under controlled conditions.
| Target Site | Oxidizing Agent | Product | References |
|---|---|---|---|
| Indolizine ring | KMnO₄, H₂SO₄, reflux | Ring-opened dicarboxylic acid derivative | |
| Ethylphenyl group | CrO₃, acetic acid | 4-Carboxyphenyl-substituted derivative |
Key Findings :
-
Harsh oxidation (e.g., KMnO₄/H₂SO₄) disrupts the indolizine ring, forming dicarboxylic acids .
-
Selective oxidation of the ethyl group to a carboxylic acid requires stoichiometric control.
Hydrolysis of the Carboxamide Group
The carboxamide moiety at position 1 can be hydrolyzed to a carboxylic acid.
| Conditions | Reagents | Product | References |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 1-Carboxylic acid derivative | |
| Basic hydrolysis | NaOH (10%), ethanol, 70°C | Sodium carboxylate |
Key Findings :
-
Acidic hydrolysis yields the free carboxylic acid, while basic conditions form salts.
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Hydrolysis rates depend on steric effects from the 4-ethylphenyl group.
Electrophilic Aromatic Substitution on the Fluorobenzoyl Group
The 4-fluorobenzoyl substituent undergoes electrophilic substitution.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-(3-Nitro-4-fluorobenzoyl) derivative | |
| Halogenation | Br₂, FeBr₃, DCM | 3-(4-Fluoro-3-bromobenzoyl) derivative |
Key Findings :
-
Nitration occurs preferentially at the meta position relative to fluorine .
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Fluorine’s electron-withdrawing effect directs electrophiles to specific ring positions.
Cycloaddition and Ring-Opening Reactions
The indolizine core participates in cycloaddition reactions.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, reflux | Fused bicyclic adduct | |
| Photochemical ring-opening | UV light, O₂ | Azepine derivative |
Key Findings :
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a crucial intermediate in the synthesis of more complex molecules, facilitating the development of novel chemical entities.
Biology
- Biological Interactions : Research indicates that this compound may interact with various biological macromolecules, making it a subject of interest for studies on enzyme inhibition and receptor modulation.
Medicine
- Therapeutic Potential : Investigations have focused on its potential anti-inflammatory and anticancer properties. The compound's ability to modulate specific molecular targets suggests it may influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Industry
- Material Development : It holds promise for use in developing new materials or as a precursor in pharmaceutical synthesis, potentially leading to innovative drug formulations.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the effects on cancer cell lines | Demonstrated significant inhibition of cell growth in various cancer types, suggesting potential for therapeutic use. |
| Enzyme Inhibition Studies | Evaluated interaction with protein kinases | Identified as an inhibitor of specific protein kinases involved in cancer progression, highlighting its role in targeted therapy. |
| Anti-inflammatory Research | Assessed effects on inflammatory markers | Showed reduction in pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases. |
Mechanism of Action
The mechanism of action of 2-amino-N-(4-ethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs and their properties are summarized below:
Structure-Activity Relationships (SAR)
- N-Aryl Group :
- Acyl Modifications :
Biological Activity
2-amino-N-(4-ethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine class of heterocyclic compounds. Its unique structure, characterized by an indolizine core, a fluorobenzoyl group, and an ethylphenyl group, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 401.4 g/mol
- CAS Number : 898453-48-0
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Indolizine Core : A cyclization reaction involving a pyridine derivative and an alkyne, often using palladium as a catalyst.
- Introduction of the Fluorobenzoyl Group : Achieved via Friedel-Crafts acylation using 4-fluorobenzoyl chloride.
- Attachment of Ethylphenyl Group : Conducted through nucleophilic substitution with 4-ethylphenyl isocyanate .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and specificity depend on the compound's structural features, which may inhibit or modulate the activity of these targets. Research indicates that it may influence pathways related to cell proliferation and apoptosis, particularly in cancer cells .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 5.6 | Induces apoptosis |
| A2780 (ovarian cancer) | 3.2 | Inhibits proliferation |
| HeLa (cervical cancer) | 4.8 | Induces oxidative stress |
The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to increased apoptosis rates .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies suggest that it can inhibit pro-inflammatory cytokines, potentially through modulation of NF-kB signaling pathways .
Case Studies
- Study on MCF-7 Cells : In vitro experiments showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 5.6 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment .
- A2780 Cell Line Evaluation : Another study focused on A2780 cells demonstrated that the compound significantly inhibited cell growth with an IC50 value of 3.2 µM, suggesting its potential as a therapeutic agent for ovarian cancer .
Q & A
Q. What are the standard synthetic protocols for 2-amino-N-(4-ethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, including:
- Indolizine core formation : Cyclization reactions using precursors like substituted pyridines or indoles, often catalyzed by transition metals (e.g., palladium) under inert atmospheres .
- Functionalization : Introduction of the fluorobenzoyl and ethylphenyl groups via Friedel-Crafts acylation or nucleophilic substitution, requiring precise temperature control (e.g., 60–80°C) and solvents like dichloromethane or DMF .
- Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity and purity .
Q. Which biological assays are used for preliminary screening of this compound’s activity?
Initial biological screening often includes:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with comparisons to positive controls like doxorubicin .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to identify binding affinity (Kd values) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies involve:
- pH-dependent degradation : Incubation in buffers (pH 1–12) at 37°C, analyzed via HPLC to quantify degradation products (e.g., hydrolyzed amide bonds) .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and polymorphic transitions .
Advanced Research Questions
Q. How can computational methods optimize reaction yields and predict regioselectivity in derivatization?
Advanced strategies include:
- Density Functional Theory (DFT) : Modeling reaction pathways to identify transition states and energy barriers for key steps (e.g., acylation) .
- Machine learning (ML) : Training models on reaction databases to predict optimal solvents, catalysts, or temperatures for novel analogs .
- Molecular docking : Screening derivatives against target proteins (e.g., EGFR) to prioritize synthesis of high-affinity candidates .
Q. What experimental approaches resolve contradictions in structure-activity relationship (SAR) data across analogs?
Conflicting SAR data (e.g., variable antimicrobial potency with substituent changes) are addressed via:
- Metabolomic profiling : LC-MS/MS to track intracellular metabolite changes and identify off-target effects .
- Crystallography : Co-crystallizing the compound with target enzymes (e.g., DNA gyrase) to validate binding modes .
- Proteomics : SILAC-based assays to quantify protein expression changes in treated cells .
Q. How do substituent variations (e.g., halogenation, alkylation) impact pharmacokinetic properties?
Methodologies include:
- LogP determination : Shake-flask experiments to measure partition coefficients and correlate with bioavailability .
- CYP450 inhibition assays : Microsomal incubations to assess metabolic stability and drug-drug interaction risks .
- In vivo PK studies : Radiolabeled analogs (e.g., ¹⁴C) in rodent models to track absorption, distribution, and clearance .
Q. What techniques validate the compound’s mechanism of action when traditional assays yield ambiguous results?
Ambiguities (e.g., conflicting enzyme inhibition data) are resolved using:
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics to confirm direct target engagement .
- CRISPR-Cas9 knockouts : Generating cell lines lacking putative targets (e.g., specific kinases) to isolate compound effects .
- Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Step | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Indolizine formation | Pd(OAc)₂, 80°C, N₂, DMF | 65 | >95% | |
| Benzoylation | 4-Fluorobenzoyl chloride, AlCl₃, 0°C | 78 | 98% | |
| Amidation | EDCI, HOBt, DCM, RT | 82 | 99% |
Q. Table 2. Biological Activity of Key Derivatives
| Derivative | MIC (µg/mL) S. aureus | IC₅₀ (µM) HeLa | LogP |
|---|---|---|---|
| Parent compound | 1.25 | 4.7 | 3.2 |
| 4-Chloro analog | 0.63 | 2.1 | 3.8 |
| 4-Methoxy analog | 5.0 | 12.4 | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
